molecular formula C14H18O B13795127 (E)-8-Phenyl-4-octen-3-one

(E)-8-Phenyl-4-octen-3-one

Cat. No.: B13795127
M. Wt: 202.29 g/mol
InChI Key: ITJSCYNPAGKTFX-XYOKQWHBSA-N
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Description

(E)-8-Phenyl-4-octen-3-one is an organic compound characterized by its unique structure, which includes a phenyl group attached to an octenone chain

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (E)-8-Phenyl-4-octen-3-one typically involves the use of Grignard reagents or organolithium compounds. One common method is the reaction of phenylmagnesium bromide with an appropriate octenal derivative under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation and other side reactions.

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar methods as in laboratory settings but optimized for efficiency and yield. This includes the use of continuous flow reactors and advanced purification techniques to ensure high purity of the final product.

Chemical Reactions Analysis

Types of Reactions: (E)-8-Phenyl-4-octen-3-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the compound into alcohols or alkanes.

    Substitution: The phenyl group can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

    Substitution: Reagents like bromine (Br2) and nitric acid (HNO3) are used for electrophilic aromatic substitution.

Major Products:

    Oxidation: Formation of phenylacetic acid or benzaldehyde.

    Reduction: Formation of phenyl octanol or phenyl octane.

    Substitution: Formation of brominated or nitrated derivatives of the phenyl group.

Scientific Research Applications

(E)-8-Phenyl-4-octen-3-one has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Studied for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Investigated for its potential therapeutic effects and as a precursor for drug development.

    Industry: Utilized in the production of fragrances, flavors, and other specialty chemicals.

Mechanism of Action

The mechanism of action of (E)-8-Phenyl-4-octen-3-one involves its interaction with specific molecular targets and pathways. For example, its antimicrobial activity may be due to its ability to disrupt cell membranes or inhibit essential enzymes in microorganisms. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

  • (E)-8-Phenyl-4-octen-2-one
  • (Z)-8-Phenyl-4-octen-3-one
  • (E)-8-Phenyl-3-octen-2-one

Comparison: (E)-8-Phenyl-4-octen-3-one is unique due to its specific structural configuration, which can influence its reactivity and interactions with other molecules. Compared to its isomers, it may exhibit different chemical and biological properties, making it suitable for specific applications where other similar compounds may not be as effective.

Properties

Molecular Formula

C14H18O

Molecular Weight

202.29 g/mol

IUPAC Name

(E)-8-phenyloct-4-en-3-one

InChI

InChI=1S/C14H18O/c1-2-14(15)12-8-4-7-11-13-9-5-3-6-10-13/h3,5-6,8-10,12H,2,4,7,11H2,1H3/b12-8+

InChI Key

ITJSCYNPAGKTFX-XYOKQWHBSA-N

Isomeric SMILES

CCC(=O)/C=C/CCCC1=CC=CC=C1

Canonical SMILES

CCC(=O)C=CCCCC1=CC=CC=C1

Origin of Product

United States

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